molecular formula C7H7N3 B1614274 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 768-19-4

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1614274
CAS RN: 768-19-4
M. Wt: 133.15 g/mol
InChI Key: SWAOUIZDHXCDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08110585B2

Procedure details

To a solution of 1-aminopyridinium iodide (139 g, 626 mmol) in acetonitrile (1.25 L) was added 10% aqueous sodium hydroxide solution (751 mL, 1.88 mmol), and the mixture was stirred at room temperature for 12 hr. Half of the reaction mixture was evaporated under reduced pressure, and the residue was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound (47.0 g, yield 56%)
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
751 mL
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[I-].[NH2:2][N+:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].[C:11](#[N:13])[CH3:12]>>[CH3:12][C:11]1[N:13]=[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][N:3]2[N:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
[I-].N[N+]1=CC=CC=C1
Name
Quantity
751 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.25 L
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Half of the reaction mixture was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.